
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and a 4-methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile, while ring-opening reactions can produce a variety of linear or cyclic compounds .
科学研究应用
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a valuable building block for designing new materials with specific properties.
Organic Synthesis: The compound serves as a versatile reagent in various organic transformations, enabling the synthesis of complex molecules.
作用机制
The mechanism of action of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the fluorine atoms and the sulfonate group influences the compound’s reactivity by stabilizing transition states and intermediates. This makes it a useful reagent in reactions that require high selectivity and efficiency .
相似化合物的比较
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar in structure but lacks the sulfonate group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonate group but lacks the cyclopropane ring, limiting its use in ring-opening reactions.
Uniqueness
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing sulfonate group. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations .
属性
分子式 |
C10H10F2O3S |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI 键 |
QDOUPYWOXVTNIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
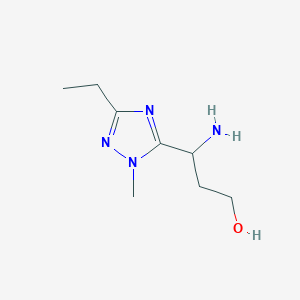
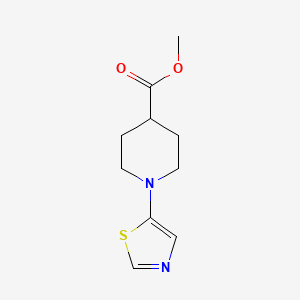
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
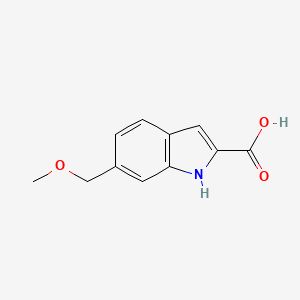
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
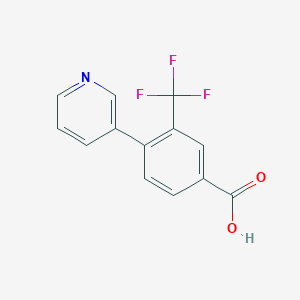
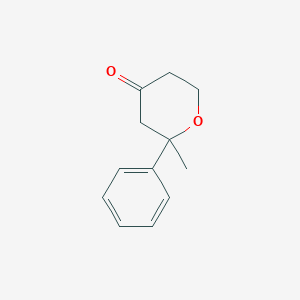


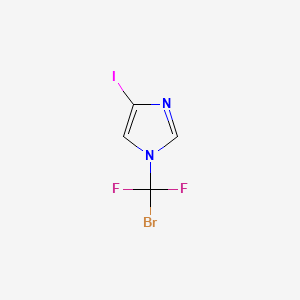
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
